6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
6-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene-4-one core fused with a carboxamide group linked to a 6-methylbenzothiazole moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C18H11ClN2O3S |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O3S/c1-9-2-4-12-16(6-9)25-18(20-12)21-17(23)15-8-13(22)11-7-10(19)3-5-14(11)24-15/h2-8H,1H3,(H,20,21,23) |
InChI Key |
LHHFNUKJMKOYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the chlorinated chromene core with the benzothiazole moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chromene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced chromene derivatives with hydroxyl groups.
Substitution: Substituted chromene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties. It is being investigated for its potential to inhibit bacterial growth and reduce inflammation in cellular models.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation makes it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity profile allows for the creation of a wide range of derivatives with tailored functionalities.
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell cycle regulation and apoptosis. The benzothiazole moiety may interact with DNA or proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Chromene-Based Analogs
Chromene derivatives with modifications to the benzothiazole or chromene core are critical for comparative analysis:
Key Observations :
Benzothiazole-Linked 4-Thiazolidinones
Compounds with a benzothiazole-4-thiazolidinone scaffold (e.g., 6a–j in ) demonstrate structural divergence from the target chromene derivative:
Key Observations :
- Bioactivity Trends : Nitro and hydroxyl groups (6i) enhance antimicrobial activity, likely due to increased electrophilicity and hydrogen-bonding capacity .
- Structural Contrast: The chromene-4-one core (target compound) lacks the thiazolidinone ring, which is critical for the observed activity in 6a–j. This suggests divergent mechanisms of action .
Substituent-Driven Pharmacological Variations
- Chloro vs.
- Methyl vs. Fluoro : The 6-methyl group on benzothiazole (target) may offer steric hindrance compared to 6-fluoro (), influencing target binding .
Biological Activity
The compound 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications. Additionally, we will present relevant data tables and case studies to provide a comprehensive overview of the compound's biological significance.
Molecular Structure
The molecular formula of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is with a molecular weight of 487.0 g/mol. The compound features a chromene backbone substituted with a benzothiazole moiety, which is known for enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of chromene have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Chromene Derivatives
In a comparative study, the compound showed higher sensitivity in PC3 cells than in DU145 cells, indicating its potential as a selective anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It exhibits significant inhibitory activity against various enzymes involved in cancer progression and inflammation.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 0.08 | |
| Butyrylcholinesterase | Non-competitive | 0.14 |
These results suggest that the compound may have applications in treating neurodegenerative diseases through its enzyme inhibition capabilities.
The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest in cancer cells. The compound appears to cause chromatin condensation and DNA damage, leading to programmed cell death.
Study on Prostate Cancer Cells
In a study assessing the effects of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide on prostate cancer cells (PC3 and DU145), researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability over 72 hours. The IC50 values indicated that PC3 cells were more sensitive compared to DU145 cells, reinforcing the compound's potential as a targeted therapy for prostate cancer .
Study on Neurodegenerative Diseases
Another study investigated the compound's effects on cholinesterase enzymes linked to Alzheimer's disease. The findings demonstrated that it inhibited both acetylcholinesterase and butyrylcholinesterase effectively, suggesting its potential use in developing treatments for neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
